molecular formula C14H19NO B14509913 3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide CAS No. 62678-09-5

3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide

Cat. No.: B14509913
CAS No.: 62678-09-5
M. Wt: 217.31 g/mol
InChI Key: FMHIYGWYQGYNGW-UHFFFAOYSA-N
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Description

3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide is an organic compound with the molecular formula C14H19NO It is a derivative of indene, characterized by the presence of two methyl groups at positions 4 and 6, and a propanamide group attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide typically involves the following steps:

    Formation of 4,6-Dimethyl-2,3-dihydro-1H-indene: This intermediate can be synthesized through the hydrogenation of 4,6-dimethylindene under specific conditions.

    Attachment of the Propanamide Group: The propanamide group is introduced through a reaction with propanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale hydrogenation and acylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2,3-dihydro-1H-indene: A precursor in the synthesis of the target compound.

    Propanamide: A simpler amide compound used in various chemical reactions.

Uniqueness

3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide is unique due to its specific substitution pattern on the indene ring and the presence of the propanamide group. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

CAS No.

62678-09-5

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)propanamide

InChI

InChI=1S/C14H19NO/c1-9-7-10(2)12-5-3-11(13(12)8-9)4-6-14(15)16/h7-8,11H,3-6H2,1-2H3,(H2,15,16)

InChI Key

FMHIYGWYQGYNGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCC(C2=C1)CCC(=O)N)C

Origin of Product

United States

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